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molecular formula C11H12N2O2 B8283063 6-(4-Hydroxytetrahydropyran-4-yl)pyridine-2-carbonitrile

6-(4-Hydroxytetrahydropyran-4-yl)pyridine-2-carbonitrile

Cat. No. B8283063
M. Wt: 204.22 g/mol
InChI Key: OQXOYUJDLZSYKM-UHFFFAOYSA-N
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Patent
US08987279B2

Procedure details

To a stirred solution of 2-(4-hydroxytetrahydropyran-4-yl)pyridine-N-oxide (3.69 g, 18.91 mmol) in anhydrous dichloromethane was added dimethylcarbamoyl chloride (3.05 g, 28.4 mmol) and trimethylsilylcyanide (2.82 g, 28.4 mmol). The mixture was stirred for sixty hours at 40° C., after which time further aliquots of dimethyl carbamoyl chloride (3.05 g, 28.4 mmol) and trimethylsilylcyanide (2.82 g, 28.4 mmol) were added. After stirring at 40° C. for a further 24 hours, sodium carbonate solution (50 mL, 2 M aqueous solution) was added and the mixture stirred overnight. The resultant mixture was filtered and the layers partitioned. Sodium carbonate solution (50 mL, 2 M aqueous solution) was again added to the organic phase and stirred overnight. After separation of the phases, the organic layer was blown down at ambient temperature to give the title compound as a brown oil which was used in the next step without further purification; LC-MS Retention time 1.62 min, (M+H)+ 205.
Name
2-(4-hydroxytetrahydropyran-4-yl)pyridine-N-oxide
Quantity
3.69 g
Type
reactant
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
2.82 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step Two
Quantity
2.82 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][N+:9]=2[O-])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.[CH3:15][N:16](C)C(Cl)=O.C[Si](C#N)(C)C.C(=O)([O-])[O-].[Na+].[Na+]>ClCCl>[OH:1][C:2]1([C:8]2[N:9]=[C:10]([C:15]#[N:16])[CH:11]=[CH:12][CH:13]=2)[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1 |f:3.4.5|

Inputs

Step One
Name
2-(4-hydroxytetrahydropyran-4-yl)pyridine-N-oxide
Quantity
3.69 g
Type
reactant
Smiles
OC1(CCOCC1)C1=[N+](C=CC=C1)[O-]
Name
Quantity
3.05 g
Type
reactant
Smiles
CN(C(=O)Cl)C
Name
Quantity
2.82 g
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
3.05 g
Type
reactant
Smiles
CN(C(=O)Cl)C
Name
Quantity
2.82 g
Type
reactant
Smiles
C[Si](C)(C)C#N
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for sixty hours at 40° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring at 40° C. for a further 24 hours
Duration
24 h
STIRRING
Type
STIRRING
Details
the mixture stirred overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The resultant mixture was filtered
CUSTOM
Type
CUSTOM
Details
the layers partitioned
ADDITION
Type
ADDITION
Details
Sodium carbonate solution (50 mL, 2 M aqueous solution) was again added to the organic phase
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
After separation of the phases
CUSTOM
Type
CUSTOM
Details
was blown down at ambient temperature

Outcomes

Product
Name
Type
product
Smiles
OC1(CCOCC1)C1=CC=CC(=N1)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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